N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic compound belonging to the class of acetamides. While its specific source remains unclear from the provided literature, it is classified as a potential analgesic and anti-inflammatory agent. [] Notably, it demonstrates significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, indicating potential antioxidant properties. []
Synthesis Analysis
N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is synthesized through a nucleophilic substitution reaction. [] This involves reacting 1-phenylpiperazine with 2-chloro-N-(pyrazin-2-yl)acetamide in the presence of sodium hydroxide. [] The sodium hydroxide acts as a base, deprotonating the 1-phenylpiperazine and facilitating its attack on the electrophilic carbon atom of the 2-chloro-N-(pyrazin-2-yl)acetamide. []
Related Compounds
2-Chloro-N-(pyrazin-2-yl)acetamide
Compound Description: This compound serves as a key intermediate in the synthesis of N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. [] It does not possess any reported biological activities itself.
Relevance: This compound shares the acetamide core structure with N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. The chlorine atom in this compound is replaced by the 4-phenylpiperazine moiety in the target compound during synthesis. []
1-Phenylpiperazine
Relevance: This compound directly contributes the 4-phenylpiperazine moiety to the structure of N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. []
Compound Description: This compound is described as a significantly less active glycogen phosphorylase a (GPa) inhibitor compared to 2-(3-benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,4-dichlorobenzyl)acetamide. [] Its IC50 value is reported as 120 μM. []
Relevance: The paper compares the crystal structure of this compound to that of 2-(3-benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,4-dichlorobenzyl)acetamide, highlighting structural similarities and their influence on GPa inhibitory activity. Both compounds share the central acetamide group and the 3-benzylamino-2-oxo-1,2-dihydropyridin-1-yl substituent. The key difference lies in the substituent attached to the acetamide nitrogen: (S)-2-hydroxy-1-phenylethyl in this compound and 3,4-dichlorobenzyl in the related compound. The study implies that the presence of the 3,4-dichlorobenzyl group contributes to higher potency in inhibiting GPa. []
Compound Description: This compound is highlighted as a potent glycogen phosphorylase a (GPa) inhibitor. [] It has an IC50 value of 6.3 μM, demonstrating significantly higher potency than its structural analog, (S)-2-(3-benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-hydroxy-1-phenylethyl)acetamide. []
Relevance: This compound is structurally similar to N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, sharing the acetamide linker and a 3,4-dichlorophenyl group. The difference lies in the substituents attached to the acetamide nitrogen: 3-benzylamino-2-oxo-1,2-dihydropyridin-1-yl in this compound and 4-phenylpiperazin-1-yl in N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. []
Compound Description: YM-35375 serves as a lead compound in the development of neurokinin receptor antagonists. [] It exhibits binding affinity for both NK1 and NK2 receptors with IC50 values of 710 nM and 84 nM, respectively. [] In vivo studies in guinea pigs demonstrate its potent inhibitory activity against [β-Ala8]-NKA(4-10)-induced bronchoconstriction, surpassing the potency of (+/-)-SR48968. []
Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, YM-35375 shares the 3,4-dichlorophenyl moiety and a piperidine ring system. The distinct structural features of YM-35375, particularly the spiro[isobenzofuran-1(3H),4'-piperidine] and N-methylbenzamide moieties, contribute to its specific interactions with neurokinin receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.